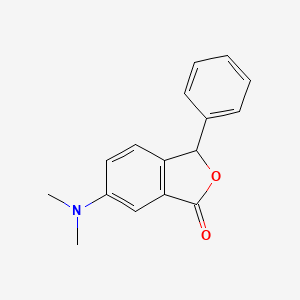

6-(Dimethylamino)-3-phenyl-2-benzofuran-1(3H)-one

Description

Properties

CAS No. |

57489-62-0 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

6-(dimethylamino)-3-phenyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C16H15NO2/c1-17(2)12-8-9-13-14(10-12)16(18)19-15(13)11-6-4-3-5-7-11/h3-10,15H,1-2H3 |

InChI Key |

DIWBSGJJENHTRO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis via Condensation and Cyclization

Starting materials: Phthalic anhydride derivatives and dimethylamino-substituted anilines or phenyl ketones.

Reaction conditions: Controlled temperature (often around 120°C), use of acidic or basic catalysts, and solvents such as ethanol or solvent-free conditions.

Process: Initial condensation forms an intermediate, which undergoes intramolecular cyclization to yield the benzofuranone ring system with the desired substituents.

Optimization: Temperature control is critical to prevent decomposition of the dimethylamino group. Solvent-free conditions can simplify purification and improve yield.

Metal-Free Radical Synthesis Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)

Method: DMSO activated by cyanuric chloride acts as a dual synthon, providing methyl and sulfur-containing units.

Advantages: One-step synthesis under metal-free conditions, with the ability to control quaternary carbon center formation by water addition.

Mechanism: Likely proceeds via a radical pathway, offering functional group tolerance and scalability.

Application: This method can be adapted to synthesize benzofuran-3(2H)-one derivatives bearing quaternary centers, potentially including 6-(dimethylamino)-3-phenyl derivatives.

Suzuki–Miyaura Coupling for Aryl Substitution

Procedure: Starting from 2-bromo or 2-triflate benzofuranones, palladium-catalyzed cross-coupling with phenylboronic acids introduces the phenyl group at the 3-position.

Conditions: Use of Pd(PPh3)4 catalyst, base (e.g., diisopropylamine), and solvents like benzene or dioxane under inert atmosphere.

Outcome: High regioselectivity and yields, enabling the synthesis of 3-phenyl-substituted benzofuranones.

- Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation & Cyclization | Phthalic anhydride, dimethylamino anilines/phenyl ketones | Acid/base catalyst, 120°C, ethanol or solvent-free | Established, scalable | Multi-step, temperature sensitive |

| DMSO/TCT Metal-Free Radical | Benzofuranone precursors, DMSO, cyanuric chloride | Metal-free, water-controlled, radical mechanism | One-step, functional group tolerant | Requires radical control |

| Suzuki–Miyaura Coupling | 2-Bromo/triflate benzofuranones, phenylboronic acid | Pd catalyst, base, inert atmosphere | High regioselectivity, versatile | Requires expensive catalysts |

Temperature and solvent effects: Elevated temperatures (~120°C) favor cyclization but must be balanced to avoid decomposition of dimethylamino groups.

Catalyst screening: Acidic catalysts promote cyclization, while basic conditions may favor condensation steps; catalyst choice impacts yield and purity.

Water addition in radical synthesis: Controls the formation of quaternary centers, allowing selective synthesis of desired benzofuranone derivatives.

Scale-up potential: Metal-free radical methods and solvent-free condensation offer routes amenable to gram-scale synthesis with good reproducibility.

Characterization: NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography confirm structure and purity, with Hirshfeld surface analysis revealing crystal packing and intermolecular interactions.

The preparation of 6-(dimethylamino)-3-phenyl-2-benzofuran-1(3H)-one involves sophisticated synthetic strategies combining classical condensation and cyclization with modern metal-free radical and cross-coupling methodologies. Optimization of reaction conditions such as temperature, solvent, catalyst, and reagent stoichiometry is essential to maximize yield and purity. Recent advances in radical-mediated synthesis provide efficient, scalable, and environmentally friendly alternatives to traditional multi-step syntheses. Comprehensive characterization techniques ensure the structural integrity of the synthesized compound, supporting its application in further research and development.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The dimethylamino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that benzofuran derivatives exhibit promising anticancer properties through various mechanisms. The compound has been shown to inhibit key signaling pathways involved in cancer progression, such as the AKT/mTOR pathway. For instance, derivatives of benzofuran have demonstrated selective inhibition of cancer cell proliferation in various types of cancer, including breast, lung, and prostate cancers .

Case Studies

- Lung Cancer : In vitro studies on lung adenocarcinoma cells (A549) revealed that specific benzofuran derivatives effectively inhibited cell growth by targeting the serine-threonine kinase AKT signaling pathway .

- Breast Cancer : Another study highlighted the efficacy of benzofuran derivatives against MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity. The introduction of halogen substitutions on the phenyl ring was found to enhance cytotoxic effects .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of 6-(Dimethylamino)-3-phenyl-2-benzofuran-1(3H)-one. The compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Research suggests that it may modulate neuroinflammatory responses, thus providing a therapeutic avenue for neurodegenerative diseases .

Fluorescent Probe Applications

The compound's unique structure allows it to function as a fluorescent probe in biological assays. Its fluorescent properties can be harnessed for various applications, including cell viability assays and tracking cellular processes. This capability is particularly useful in studies involving live-cell imaging and drug delivery systems .

Summary of Applications

| Application | Description |

|---|---|

| Anticancer Activity | Inhibition of key signaling pathways in various cancers (e.g., lung and breast cancer). |

| Neuroprotective Effects | Potential protection against oxidative stress in neuronal cells. |

| Fluorescent Probe | Utilization in biological assays for cell viability and imaging applications. |

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuranone Core

Compound A : (3S)-3-Phenyl-2-benzofuran-1(3H)-one

- Molecular Formula : C₁₄H₁₀O₂

- Mass : 210.23 g/mol

- CAS : 87481-13-8 .

- Comparison: Lacks the 6-dimethylamino group, reducing electron-donating effects. Exhibits stereochemistry at position 3 (S-configuration), which may influence chiral recognition in biological systems.

Compound B : 3,3-Bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one

- Molecular Formula : C₂₂H₁₈O₄

- CAS : 7477-27-2 .

- Comparison: Two methoxy-substituted phenyl groups at position 3 enhance steric hindrance and lipophilicity. Methoxy groups (–OCH₃) are weaker electron donors compared to dimethylamino groups.

Compound C : 3-Benzylidene-6-nitro-2-benzofuran-1(3H)-one

Physicochemical Properties

Biological Activity

6-(Dimethylamino)-3-phenyl-2-benzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound has been linked to several mechanisms:

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis through caspase activation pathways, specifically influencing the p53-dependent signaling cascade .

- Inhibition of Cell Proliferation : In vitro assays have demonstrated that the compound inhibits cell proliferation in human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant potency .

- Anti-inflammatory Properties : The compound has shown potential in reducing pro-inflammatory mediators, suggesting a role in inflammatory disease modulation .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight that modifications to the benzofuran core and substituents significantly influence the biological activity of the compound. For instance:

- Dimethylamino Substitution : The presence of dimethylamino groups enhances solubility and bioavailability, contributing to increased cytotoxicity against cancer cells.

- Phenyl Group Variations : Alterations in the phenyl ring can modulate the interaction with cellular targets, affecting both potency and selectivity against specific cancer types .

Case Studies

Several studies have evaluated the biological activity of this compound:

Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 12.8 |

| A549 | 20.5 |

The compound demonstrated significant inhibition of cell growth, particularly in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Study 2: Apoptotic Mechanisms

Research focused on the apoptotic mechanisms revealed that treatment with this compound led to increased expression of pro-apoptotic factors such as Bax and caspase-3 while decreasing anti-apoptotic Bcl-2 levels. This shift in protein expression supports its role as an apoptosis inducer in cancer cells .

Q & A

Q. What are the common synthetic routes for 6-(Dimethylamino)-3-phenyl-2-benzofuran-1(3H)-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via one-pot pseudo three-component reactions, leveraging benzofuran precursors with appropriate substituents. For example, substituted benzofurans are often synthesized using catalytic methods (e.g., acid/base-mediated cyclization) or via alkoxy/aryloxy functionalization. Reaction efficiency depends on solvent polarity, temperature (typically 60–100°C), and substituent electronic effects. Evidence from similar benzofuran derivatives shows yields ranging from 52% to 70%, with electron-withdrawing groups (e.g., Cl) reducing reactivity compared to electron-donating groups (e.g., ethoxy) . Optimization requires iterative adjustment of stoichiometry and monitoring via TLC or HPLC.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

- 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., aromatic protons at δ 6.5–8.5 ppm; dimethylamino groups at δ 2.8–3.2 ppm). Coupling patterns in NOESY or COSY spectra resolve stereochemistry.

- X-ray crystallography : Use SHELX software for structure refinement. For example, similar benzofuranones show triclinic or monoclinic systems with Z = 2–4, and hydrogen-bonding networks critical for stabilizing crystal lattices .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~340–350 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Answer: Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Multi-spectral correlation : Cross-validate NMR with FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and UV-Vis (λmax ~250–300 nm for conjugated systems).

- Computational modeling : Use DFT (Density Functional Theory) to predict chemical shifts and compare with experimental data.

- Recrystallization : Purify samples to remove byproducts; monitor via HPLC-MS .

Q. What factors influence the regioselectivity of substitutions on the benzofuran core during synthesis?

Answer: Regioselectivity is governed by:

- Electronic effects : Electron-rich positions (e.g., para to oxygen) favor electrophilic substitution.

- Steric hindrance : Bulky groups (e.g., phenyl) direct reactions to less hindered sites.

- Catalytic systems : Pd-mediated cross-coupling reactions (e.g., Suzuki) enable selective arylations. For example, 3-phenyl substitution is stabilized by resonance with the benzofuran oxygen .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed for this compound?

Answer:

- Data collection : Use high-resolution synchrotron sources (λ ~0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For disorder, split occupancy models and constrain thermal parameters .

- Validation : Check R-factors (<5% for high-quality data) and ADDSYM in PLATON to detect missed symmetry.

Q. What are the implications of substituent modifications on the compound’s photophysical or biological activity?

Answer:

- Photophysical : Electron-donating groups (e.g., dimethylamino) enhance fluorescence quantum yield via extended conjugation.

- Biological : Hydroxyl or alkoxy groups improve solubility and binding affinity to targets (e.g., enzymes). For example, hydroxylated derivatives exhibit phytotoxic activity in plant models .

- Structure-activity relationships (SAR) : Use docking studies to correlate substituent positions with bioactivity .

Q. How can researchers mitigate instability issues (e.g., hydrolysis or oxidation) during storage?

Answer:

- Storage : Keep under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous solutions.

- Derivatization : Protect reactive sites (e.g., carbonyl) via acetylation or silylation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Benzofuran Derivatives

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 70–90°C | Maximizes cyclization | |

| Solvent | DMF or THF | Enhances solubility | |

| Catalyst | p-TsOH or FeCl3 | Accelerates rate |

Q. Table 2. Common Spectral Peaks for Characterization

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Dimethylamino | 2.8–3.2 (s, 6H) | 40–45 |

| Benzofuran carbonyl | - | 165–175 |

| Aromatic protons | 6.5–8.5 (m) | 110–140 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.